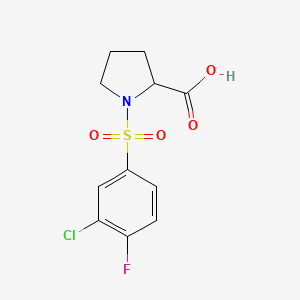
((3-Chloro-4-fluorophenyl)sulfonyl)proline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“((3-Chloro-4-fluorophenyl)sulfonyl)proline” is a chemical compound with the molecular formula C11H11CLFNO4S. It has a molecular weight of 307.73 .
Molecular Structure Analysis
The InChI code for “((3-Chloro-4-fluorophenyl)sulfonyl)proline” is 1S/C11H11ClFNO4S/c12-8-6-7 (3-4-9 (8)13)19 (17,18)14-5-1-2-10 (14)11 (15)16/h3-4,6,10H,1-2,5H2, (H,15,16) .Applications De Recherche Scientifique
Inhibition of Tyrosinase Enzyme
((3-Chloro-4-fluorophenyl)sulfonyl)proline has been studied for its potential as an inhibitor of the tyrosinase enzyme. Tyrosinase is crucial in the biosynthesis of melanin, and its inhibition is significant in treating hyperpigmentation disorders and in cosmetic applications . Research has shown that compounds containing the 3-chloro-4-fluorophenyl motif can effectively inhibit tyrosinase activity, making them valuable in dermatological and cosmetic formulations .
Anticancer Research
This compound has also been explored for its anticancer properties. The presence of the sulfonyl group in ((3-Chloro-4-fluorophenyl)sulfonyl)proline enhances its ability to interact with biological targets, potentially leading to the development of new anticancer agents. Studies have indicated that such compounds can induce apoptosis in cancer cells, thereby inhibiting tumor growth .
Antimicrobial Activity
((3-Chloro-4-fluorophenyl)sulfonyl)proline has shown promise in antimicrobial research. Its unique chemical structure allows it to disrupt microbial cell walls and inhibit the growth of various bacteria and fungi. This makes it a candidate for developing new antibiotics and antifungal agents, addressing the growing issue of antimicrobial resistance .
Neuroprotective Agents
Research has indicated that ((3-Chloro-4-fluorophenyl)sulfonyl)proline may have neuroprotective properties. Compounds with similar structures have been studied for their ability to protect neurons from oxidative stress and neuroinflammation, which are key factors in neurodegenerative diseases like Alzheimer’s and Parkinson’s . This opens up potential therapeutic applications in neurology.
Anti-inflammatory Applications
The compound has been investigated for its anti-inflammatory effects. The sulfonyl group is known to modulate inflammatory pathways, and ((3-Chloro-4-fluorophenyl)sulfonyl)proline has been shown to reduce the production of pro-inflammatory cytokines. This makes it a potential candidate for treating inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease .
Enzyme Inhibition in Metabolic Disorders
((3-Chloro-4-fluorophenyl)sulfonyl)proline has been studied for its role in inhibiting enzymes involved in metabolic disorders. For instance, it can inhibit certain enzymes that are overactive in conditions like diabetes and obesity. By modulating these enzymes, the compound can help in managing blood sugar levels and reducing metabolic complications .
These applications highlight the versatility and potential of ((3-Chloro-4-fluorophenyl)sulfonyl)proline in various fields of scientific research. If you need more detailed information on any specific application, feel free to ask!
MDPI Sigma-Aldrich MedChemExpress MDPI Sigma-Aldrich MedChemExpress
Safety and Hazards
Propriétés
IUPAC Name |
1-(3-chloro-4-fluorophenyl)sulfonylpyrrolidine-2-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11ClFNO4S/c12-8-6-7(3-4-9(8)13)19(17,18)14-5-1-2-10(14)11(15)16/h3-4,6,10H,1-2,5H2,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GRCYBILJJACYPP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(N(C1)S(=O)(=O)C2=CC(=C(C=C2)F)Cl)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11ClFNO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.73 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
((3-Chloro-4-fluorophenyl)sulfonyl)proline | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

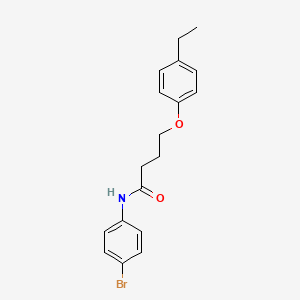
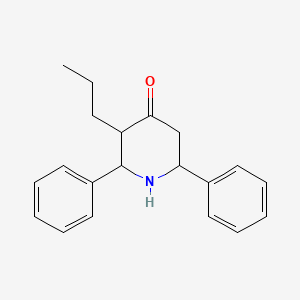

![1-[4-(3,3,4-Trimethylpiperidine-1-carbonyl)piperidin-1-yl]prop-2-en-1-one](/img/structure/B2700974.png)
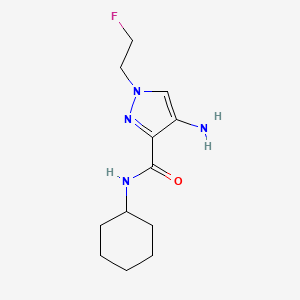
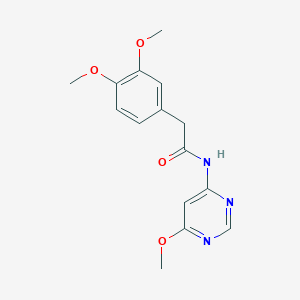
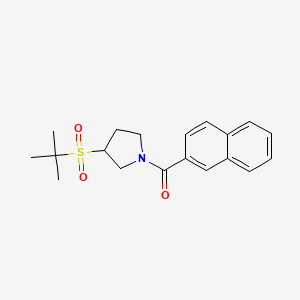

![3-[(4-chlorobenzyl)thio]-5-methyl[1,2,4]triazolo[4,3-a]pyrimidin-7(8H)-one](/img/structure/B2700982.png)

![3H-spiro[1-benzofuran-2,4'-piperidin]-3-one hydrochloride](/img/structure/B2700985.png)
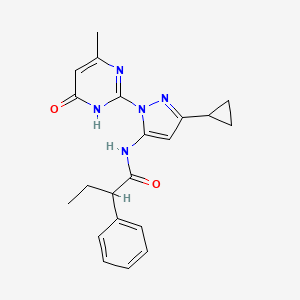
![N1-(benzo[d][1,3]dioxol-5-ylmethyl)-N2-((4-hydroxychroman-4-yl)methyl)oxalamide](/img/structure/B2700991.png)
